1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-
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Overview
Description
1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2,3-dichloropyridine under basic conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[4,3-b]pyridine: Similar structure but with different ring fusion.
1H-Pyrazolo[1,5-a]pyridine: Different fusion pattern and biological activity.
Uniqueness
1H-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C13H12F3N3 |
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Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)12-10-7-17-5-4-11(10)18-19-12/h1-3,6,17H,4-5,7H2,(H,18,19) |
InChI Key |
QVXGNZQIWQQFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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